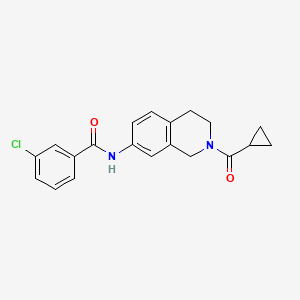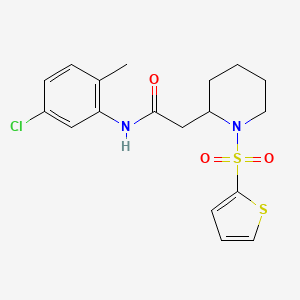
N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss similar compounds with related structures and potential biological activities, such as antibacterial properties and enzyme inhibition , as well as anticancer properties . These compounds are characterized by the presence of a piperidine ring, a sulfonyl group, and an acetamide moiety, which are common structural features in medicinal chemistry due to their pharmacological potential.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the reaction of benzenesulfonyl chloride with a piperidine derivative, followed by further functionalization to introduce the acetamide group . For example, in one study, the reaction of benzenesulfonyl chloride with ethyl isonipecotate yielded a piperidine intermediate, which was then converted into a target compound through a reaction with different N-aralkyl/aryl substituted 2-bromoacetamides . Another study describes the synthesis of N-substituted derivatives by pairing benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the formation of a piperidine intermediate, followed by the introduction of the thiophen-2-ylsulfonyl group and the chloro-methylphenyl acetamide moiety.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by spectroscopic techniques such as 1H-NMR, IR, mass spectrometry, and sometimes X-ray crystallography . These techniques help elucidate the structure by providing information about the functional groups present and the overall molecular conformation. For instance, the presence of a piperidine ring, sulfonyl group, and acetamide moiety can be confirmed through characteristic peaks in the NMR and IR spectra . The molecular geometry, such as the angles between aromatic planes, can be determined through crystallographic studies, as seen in compounds with a 'V' shaped conformation .
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves the functional groups present in the molecule. The acetamide group can participate in various chemical reactions, such as hydrolysis or nucleophilic substitution, depending on the reaction conditions . The sulfonyl group can also be reactive, particularly in S_NAr (nucleophilic aromatic substitution) reactions, which can be used to introduce different substituents onto the aromatic ring . The piperidine ring, being a secondary amine, can undergo reactions typical of amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of polar functional groups like the sulfonyl and acetamide groups can increase solubility in polar solvents . The stability of the compounds can be affected by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, which can influence the reactivity of the molecule . The biological activities of these compounds, such as antibacterial and anticancer effects, are also a direct result of their chemical properties, which determine how they interact with biological targets .
科学的研究の応用
Pharmacological Applications
- κ-Opioid Receptor Antagonism : A compound structurally similar to N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, PF-04455242, was identified as a high-affinity antagonist for κ-opioid receptors. This compound has potential for the treatment of depression and addiction disorders due to its selective affinity and ability to attenuate the behavioral effects of stress (Grimwood et al., 2011).
Chemical Synthesis and Properties
- Synthesis of Biologically Active Derivatives : N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their activity against various enzymes. The study indicated that these compounds, which share structural features with N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, have promising biological activity (Khalid et al., 2014).
- Potential Pesticides : N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide were characterized by X-ray powder diffraction and identified as potential pesticides. These derivatives are structurally related to N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, indicating potential applications in agriculture (Olszewska et al., 2011).
Biological Activity and Applications
- Antibacterial Properties : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and showed moderate inhibitory activity against various bacterial strains. The structure-activity relationship indicated potential biomedical applications of these compounds, which are chemically similar to N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide (Iqbal et al., 2017).
- Antimicrobial and Cytotoxic Properties : Derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were synthesized and screened for their antimicrobial and cytotoxic properties. The compounds showed effectiveness against pathogenic bacteria and Candida species, revealing potential for medical applications (Mokhtari & Pourabdollah, 2013).
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-13-7-8-14(19)11-16(13)20-17(22)12-15-5-2-3-9-21(15)26(23,24)18-6-4-10-25-18/h4,6-8,10-11,15H,2-3,5,9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDRZRGBSJNZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

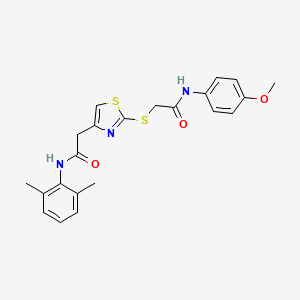
![6-(3-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499475.png)
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-2-furamide](/img/structure/B2499476.png)
![2-(4-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2499479.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)
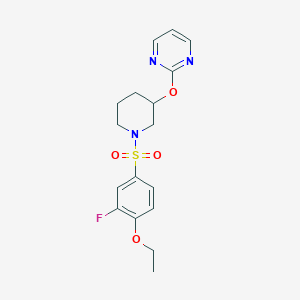
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2499486.png)
![4-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2499487.png)

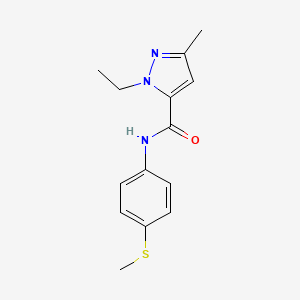
![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)
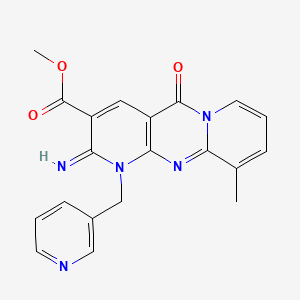
![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)
